Scandium citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scandium citrate is a chemical compound formed by the combination of scandium and citric acid Scandium is a rare earth element known for its unique properties and applications in various fields Citric acid is a weak organic acid commonly found in citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium citrate can be synthesized through the reaction of scandium oxide or scandium chloride with citric acid. The reaction typically involves dissolving scandium oxide or scandium chloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, can be optimized to achieve the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications. The use of advanced techniques and equipment ensures efficient production and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Scandium citrate undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of scandium oxide and other oxidation products.

Reduction: Reduction reactions can convert this compound into scandium metal or other reduced forms of scandium.

Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands, resulting in different scandium complexes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediaminetetraacetic acid). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce scandium oxide, while reduction reactions may yield scandium metal. Substitution reactions can result in the formation of different scandium complexes with various ligands.

Scientific Research Applications

Medical Applications

1.1 Radiopharmaceuticals

Scandium radionuclides, particularly scandium-43, scandium-44, and scandium-47, have emerged as promising candidates in the field of theranostics—therapeutic and diagnostic applications combined. Scandium-44 and scandium-47 are being investigated for their potential in personalized medicine due to their favorable radiation characteristics for imaging and therapy. These isotopes can be used for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), respectively. The development of standardized procedures for these radiopharmaceuticals is underway to facilitate clinical applications .

1.2 Anticancer Properties

Research has demonstrated that scandium complexes exhibit significant antiproliferative effects against various cancer cell lines. For instance, the use of scandium-exopolysaccharide complexes has shown enhanced anti-cancer activity compared to the polysaccharides alone. Studies indicated that these complexes could alter growth factor-receptor signaling pathways, leading to reduced proliferation in human osteosarcoma and melanoma cells . The effectiveness of these compounds suggests a potential role for scandium citrate in cancer therapeutics.

Biological Applications

2.1 Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Experiments have shown that scandium complexes can inhibit bacterial growth effectively. For example, when exposed to certain concentrations of this compound, bacterial cultures demonstrated significant reductions in viability, indicating its potential as an antibacterial agent .

2.2 Nutritional Studies

In veterinary medicine, scandium isotopes have been utilized as non-absorbed reference materials for nutritional studies, allowing researchers to trace the absorption and distribution of nutrients within animal models . This application highlights the versatility of scandium compounds beyond human medicine.

Material Science Applications

3.1 Membrane Technology

This compound is also relevant in materials science, particularly in the development of ceramic membranes with enhanced oxygen permeability. Research indicates that doping materials with scandium can significantly improve their structural properties and functionality. For instance, varying the concentration of scandium in strontium cobalt oxide membranes has been shown to affect their phase stability and oxygen flux characteristics .

Case Studies

Mechanism of Action

The mechanism of action of scandium citrate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to proteins, enzymes, and other biomolecules, affecting their structure and function. The citrate ligand can facilitate the transport and uptake of scandium ions into cells, where they can participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context and application of this compound.

Comparison with Similar Compounds

Similar Compounds

Scandium chloride: A compound of scandium and chlorine, used in similar applications as scandium citrate.

Scandium oxide: A compound of scandium and oxygen, used as a precursor for various scandium compounds.

Scandium nitrate: A compound of scandium and nitric acid, used in chemical synthesis and research.

Uniqueness of this compound

This compound is unique due to its combination of scandium and citric acid, which imparts specific properties and applications. The citrate ligand enhances the solubility and bioavailability of scandium, making it suitable for biological and medical applications. Additionally, this compound’s ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing scandium citrate’s purity and structural properties?

To ensure reproducibility, this compound should be characterized using a combination of spectroscopic, chromatographic, and thermal methods. For purity analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies scandium content , while Fourier-transform infrared spectroscopy (FTIR) confirms citrate coordination via carboxylate stretching bands (1,600–1,400 cm⁻¹) . X-ray diffraction (XRD) identifies crystalline phases, and thermogravimetric analysis (TGA) assesses thermal stability by decomposing the compound under controlled heating .

Q. How can researchers design experiments to study this compound’s solubility in aqueous systems?

Solubility studies require controlled pH and temperature conditions. Prepare this compound solutions in buffered media (e.g., phosphate or citrate buffers) and measure saturation points via gravimetric analysis or UV-Vis spectroscopy. Include ionic strength adjustments (e.g., NaCl) to mimic physiological or environmental conditions . Triplicate trials and statistical validation (e.g., ANOVA) ensure reliability .

Q. What protocols are recommended for synthesizing this compound with high yield and minimal impurities?

Optimize stoichiometric ratios of scandium chloride and sodium citrate in aqueous solution under inert atmospheres (e.g., nitrogen) to prevent oxidation. Purify via recrystallization or dialysis, and validate purity using elemental analysis (ICP-MS) and nuclear magnetic resonance (NMR) for citrate integrity .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic data (e.g., stability constants) for this compound complexes?

Q. What advanced methodologies are employed to study this compound’s interaction with biological macromolecules?

Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities with proteins or DNA. Synchrotron-based X-ray absorption spectroscopy (XAS) reveals local coordination environments, while cryo-electron microscopy (cryo-EM) visualizes macromolecular complexes . Pair with in vitro cytotoxicity assays to contextualize bioactivity .

Q. How can this compound’s redox behavior be systematically investigated under varying environmental conditions?

Cyclic voltammetry (CV) in buffered electrolytes identifies redox potentials and electron-transfer mechanisms. Couple with in situ Raman spectroscopy to detect intermediate species. Simulate environmental stressors (e.g., UV radiation, reactive oxygen species) and monitor degradation pathways via high-performance liquid chromatography (HPLC) .

Q. Methodological Guidance

Q. What strategies ensure reproducibility in this compound research?

- Documentation : Record synthesis parameters (e.g., temperature, stirring rate) and instrument calibration details .

- Data Validation : Use certified reference materials (CRMs) for analytical methods and share raw datasets in supplementary materials .

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Q. How should researchers address gaps in existing literature on this compound’s environmental impact?

Conduct life-cycle assessments (LCAs) to track this compound’s persistence in soil/water systems. Use isotopic labeling (e.g., ⁴⁵Sc) with mass spectrometry to study bioaccumulation in model organisms . Compare results with regulatory thresholds (e.g., EPA guidelines) .

Q. Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use principal component analysis (PCA) to disentangle multivariate data (e.g., pH, concentration effects) . Report confidence intervals and effect sizes to highlight clinical or environmental relevance .

Q. How should conflicting spectroscopic data on this compound’s coordination geometry be interpreted?

Reconcile discrepancies by integrating complementary techniques: Extended X-ray absorption fine structure (EXAFS) for short-range order, NMR for ligand dynamics, and computational simulations (e.g., molecular dynamics) for solvation effects . Publish negative results to clarify boundary conditions .

Properties

CAS No. |

13077-26-4 |

|---|---|

Molecular Formula |

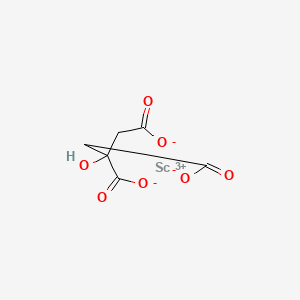

C6H5O7Sc |

Molecular Weight |

234.06 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;scandium(3+) |

InChI |

InChI=1S/C6H8O7.Sc/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

GZKRCRAGDZVCSJ-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sc+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.